[1-(4-fluorobenzyl)-1H-indol-3-yl](phenyl)methanone
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Overview
Description
1-(4-fluorobenzyl)-1H-indol-3-ylmethanone: is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a fluorobenzyl group attached to an indole core, making it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorobenzyl)-1H-indol-3-ylmethanone typically involves the reaction of 4-fluorobenzyl chloride with indole-3-carboxaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications .
Biology: In biological research, it serves as a probe to study the interactions of indole derivatives with biological targets, such as enzymes and receptors .
Medicine: The compound has potential therapeutic applications, including antiviral, anti-inflammatory, and anticancer activities. It is being investigated for its ability to modulate biological pathways involved in these diseases .
Industry: In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzyl)-1H-indol-3-ylmethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The indole core allows the compound to bind with high affinity to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Uniqueness: What sets 1-(4-fluorobenzyl)-1H-indol-3-ylmethanone apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the fluorobenzyl group enhances its lipophilicity and ability to interact with hydrophobic pockets in biological targets, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C22H16FNO |
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Molecular Weight |
329.4 g/mol |
IUPAC Name |
[1-[(4-fluorophenyl)methyl]indol-3-yl]-phenylmethanone |
InChI |
InChI=1S/C22H16FNO/c23-18-12-10-16(11-13-18)14-24-15-20(19-8-4-5-9-21(19)24)22(25)17-6-2-1-3-7-17/h1-13,15H,14H2 |
InChI Key |
BHAQFIANQJHKGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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